molecular formula C10H15BClN3O2 B12972102 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Cat. No.: B12972102
M. Wt: 255.51 g/mol
InChI Key: FUXKMMMZPVOQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a chlorine substituent at position 4, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at position 6, and an amine group at position 2. Boronate esters are critical in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science . Its molecular formula is C₁₁H₁₆BClN₃O₂, with a molecular weight of 283.53 g/mol.

Properties

Molecular Formula

C10H15BClN3O2

Molecular Weight

255.51 g/mol

IUPAC Name

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H15BClN3O2/c1-9(2)10(3,4)17-11(16-9)6-5-7(12)15-8(13)14-6/h5H,1-4H3,(H2,13,14,15)

InChI Key

FUXKMMMZPVOQHD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimid

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Core

Table 1: Pyrimidine-Based Analogues
Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties Reference
4-Chloro-6-(cyclopentyloxy)-5-(dioxaborolan-2-yl)pyrimidine Cl (4), cyclopentyloxy (6), dioxaborolan (5) C₁₅H₂₁BClNO₃ Intermediate for kinase inhibitors
N-Ethyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine Ethylamine (2), dioxaborolan (5) C₁₂H₂₀BN₃O₂ Suzuki coupling precursor
4-Chloro-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), NH₂ (2) C₅H₆ClN₃ Fragment-based drug design
5-(Dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine CF₃ (4), dioxaborolan (5), NH₂ (2) C₁₁H₁₄BF₃N₃O₂ Anticancer agent synthesis

Key Observations :

  • Positional Isomerism : The boronate group's position (5 vs. 6) significantly affects reactivity. For example, the compound in has a boronate at position 5 and a cyclopentyloxy group at 6, which sterically hinders cross-coupling compared to the target compound’s boronate at position 4.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at the coupling site, while bulky groups (e.g., cyclopentyloxy) reduce reaction rates .

Analogues with Heterocyclic Variations

Table 2: Non-Pyrimidine Heterocycles
Compound Name Core Structure Substituents Molecular Formula Applications Reference
6-Chloro-4-(dioxaborolan-2-yl)pyridin-3-amine Pyridine Cl (6), dioxaborolan (4), NH₂ (3) C₁₁H₁₆BClN₂O₂ Antibacterial agents
3-(4-Chloro-2-fluorobenzyl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine Complex substituents C₂₃H₂₅ClFN₇O Kinase inhibition (LY2784544)

Key Observations :

  • Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., ) exhibit lower aromatic stabilization, leading to faster reactivity in cross-couplings but reduced metabolic stability in vivo.
  • Complex Heterocycles : Compounds like LY2784544 () integrate additional rings (e.g., imidazopyridazine) for target-specific binding but require multi-step syntheses.

Pharmacologically Active Derivatives

Table 3: Bioactive Analogues
Compound Name Structure Features Biological Activity Reference
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Piperidine-pyrazole-pyrimidine hybrid Antiparasitic/anticancer
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Tetrahydropyrido-pyrimidine Kinase inhibitor (e.g., JAK2)

Key Observations :

  • Hybrid Structures : The piperidine-pyrazole-pyrimidine compound () demonstrates enhanced binding to hydrophobic enzyme pockets due to its 3D architecture.
  • Saturated Rings : Tetrahydropyrido-pyrimidines () improve solubility and reduce cytotoxicity compared to fully aromatic systems.
Table 4: Stability and Hazard Comparison
Compound Storage Conditions Hazard Statements Reactivity in Cross-Couplings
4-Chloro-6-(dioxaborolan-2-yl)pyrimidin-2-amine 2–8°C (inert atmosphere) H315, H319 (skin/eye irritant) High (electron-deficient pyrimidine)
6-Chloro-5-(dioxaborolan-2-yl)pyridin-3-amine 4–8°C H315, H319, H335 Moderate (pyridine less reactive)

Key Observations :

  • Boronate-containing compounds generally require inert storage to prevent hydrolysis.
  • Pyrimidine derivatives exhibit higher cross-coupling efficiency than pyridines due to stronger electron-deficient character .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.